molecular formula C15H18ClN3O2 B1425298 PHA-543613 hydrochloride CAS No. 1586767-92-1

PHA-543613 hydrochloride

Cat. No. B1425298
M. Wt: 307.77 g/mol
InChI Key: YMTPSZUBRSEWNY-ZOWNYOTGSA-N
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Description

PHA-543613 hydrochloride is a potent and selective agonist for the α7 subtype of neural nicotinic acetylcholine receptors . It has a high level of brain penetration and good oral bioavailability . It is under development as a possible treatment for cognitive deficits in schizophrenia .


Molecular Structure Analysis

PHA-543613 hydrochloride has a molecular weight of 307.78 . Its chemical formula is C15H18ClN3O2 .


Physical And Chemical Properties Analysis

PHA-543613 hydrochloride is soluble to 100 mM in water and to 25 mM in DMSO . It should be stored at +4°C .

Scientific Research Applications

Neuroprotection in Parkinson’s Disease

PHA-543613 hydrochloride has been evaluated for its neuroprotective effects in Parkinson’s disease (PD). A study conducted by Sérrière et al. (2015) assessed the compound's impact on dopaminergic neurons in a rat model of PD. The research found that PHA 543613 hydrochloride could partially reverse the dopaminergic neurodegeneration and neuroinflammation typically seen in PD, indicating its potential as a treatment option (Sérrière et al., 2015).

Biomedical Applications of Polyhydroxyalkanoates (PHAs)

While PHA-543613 specifically wasn't the focus, research into the broader category of Polyhydroxyalkanoates (PHAs) shows significant biomedical potential. Chen and Wu (2005) discussed PHA's applications in tissue engineering, including devices like sutures, cardiovascular patches, and bone marrow scaffolds. The diversity in PHA compositions allows for tailoring the material properties to specific medical needs (Chen & Wu, 2005).

Alzheimer’s Disease Treatment

PHA-543613 has also been evaluated for its impact on Alzheimer's disease (AD). A study by Sadigh-Eteghad et al. (2015) found that PHA-543613 improved recognition memory in an AD animal model, suggesting a role for α7 nicotinic acetylcholine receptor activation in treating AD-related cognitive deficits (Sadigh-Eteghad et al., 2015).

Blood-Brain Barrier Integrity in Intracerebral Hemorrhage

Krafft et al. (2013) explored the effects of PHA-543613 on blood-brain barrier integrity following intracerebral hemorrhage. Their findings indicated that PHA-543613 could preserve blood-brain barrier stability, potentially offering a therapeutic approach to manage intracerebral hemorrhage complications (Krafft et al., 2013).

Antifibrotic Effect in Skin Fibrosis

Stegemann et al. (2021) investigated the role of PHA-543613 in skin fibrosis treatment. Their study concluded that PHA-543613 exerted an antifibrotic effect through the α7 nicotinic acetylcholine receptor, highlighting its potential in treating fibrotic skin diseases (Stegemann et al., 2021).

Future Directions

PHA-543613 hydrochloride is under development as a possible treatment for cognitive deficits in schizophrenia . It has been shown to inhibit Porphyromonas gingivalis-induced expression of interleukin-8 by oral keratinocytes . This suggests that α7nAChR plays a role in regulating the innate immune responses of oral keratinocytes .

properties

IUPAC Name

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2.ClH/c19-15(12-7-11-3-6-20-14(11)8-16-12)17-13-9-18-4-1-10(13)2-5-18;/h3,6-8,10,13H,1-2,4-5,9H2,(H,17,19);1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTPSZUBRSEWNY-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=NC=C4C(=C3)C=CO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)NC(=O)C3=NC=C4C(=C3)C=CO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PHA-543613 hydrochloride

CAS RN

1586767-92-1
Record name PHA-543613 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1586767921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PHA-543613 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13XQH31A5R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
A Macpherson, N Zoheir, RA Awang, S Culshaw… - Inflammation …, 2014 - Springer
… OKF6/TERT-2 oral keratinocytes were exposed to Porphyromonas gingivalis in the presence and absence of a α7nAChR agonist (PHA-543613 hydrochloride) alone or after pre-…
Number of citations: 10 link.springer.com
S Sérrière, A Doméné, J Vercouillie, C Mothes… - Frontiers in …, 2015 - frontiersin.org
… PHA 543613 hydrochloride at the concentration of 6 mg/kg (PHA group) or vehicle (Sham group) was intra-peritoneally injected 2 h before 6-OHDA lesioning and then at days 2, 4, and …
Number of citations: 24 www.frontiersin.org
L Foucault-Fruchard, A Domene, G Page, M Windsor… - Neuroscience, 2017 - Elsevier
Neuroinflammation is a key component of the pathophysiology of neurodegenerative diseases. The link between nicotine intake and positive outcome has been established, suggesting …
Number of citations: 37 www.sciencedirect.com
N Bruszt, ZK Bali, SA Tadepalli, LV Nagy… - Psychopharmacology, 2021 - Springer
Rationale There are controversial pieces of evidence whether combination therapies using memantine and cholinesterase inhibitors are beneficial over their monotreatments. However, …
Number of citations: 13 link.springer.com
ZK Bali, J Inkeller, R Csurgyók, N Bruszt… - Behavioural Brain …, 2015 - Elsevier
The aim of the present study was to compare the cognitive enhancer potential of a recently identified highly selective α7 nicotinic receptor agonist PHA-543613 in scopolamine induced …
Number of citations: 21 www.sciencedirect.com
L Foucault-Fruchard, C Tronel, S Bodard… - Neural Regeneration …, 2018 - ncbi.nlm.nih.gov
… Lesioned rats randomly received intraperitoneal injection of PHA 543613 hydrochloride (ICOA, Orléans, France) at 12 mg/kg (QA-PHA group, n = 6) or vehicle (sterile water, QA-vehicle …
Number of citations: 22 www.ncbi.nlm.nih.gov
ZK Bali, N Bruszt, SA Tadepalli, R Csurgyók… - Frontiers in …, 2019 - frontiersin.org
Alpha7 nicotinic acetylcholine receptors (nAChRs) play an important role in learning and memory and are promising targets for pharmacological cognitive enhancement. Memantine, an …
Number of citations: 20 www.frontiersin.org
Z Ma, Z Zhang, F Bai, T Jiang, C Yan… - Frontiers in Cellular …, 2019 - frontiersin.org
… middle cerebral artery occlusion (MCAO) after EA or α7nAChR agonist N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-furo[2,3-c]pyridine-5-carboxamide hydrochloride (PHA-543,613 hydrochloride) …
Number of citations: 27 www.frontiersin.org
Q Wang, F Wang, X Li, Q Yang… - Journal of …, 2012 - jneuroinflammation.biomedcentral …
… c]pyridine-5-carboxamide hydrochloride (PHA-543,613 hydrochloride) is a potent and selective … PHA-543,613 hydrochloride was purchased from Tocris Bioscience (Ellisville, MO, USA), …
ZK Bali, LV Nagy, D Budai, I Hernádi - Scientific reports, 2019 - nature.com
Alpha7 nicotinic acetylcholine receptors (nAChRs) are promising novel targets for the treatment of neurocognitive disorders. Although the cognitive enhancer potential of alpha7 nAChR …
Number of citations: 14 www.nature.com

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